molecular formula C18H24ClN3O5S B5047674 1-[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one

1-[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one

Cat. No.: B5047674
M. Wt: 429.9 g/mol
InChI Key: RILBMRRWIFOWIU-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazepane ring, a chlorinated benzoyl group, and a methylsulfonyl-substituted piperidine moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one typically involves multiple steps, including the formation of the diazepane ring and the introduction of the chlorinated benzoyl and methylsulfonylpiperidine groups. Common synthetic routes may involve:

    Step 1: Formation of the diazepane ring through cyclization reactions.

    Step 2: Introduction of the chlorinated benzoyl group via Friedel-Crafts acylation.

    Step 3: Attachment of the methylsulfonylpiperidine moiety through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

1-[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzoyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type.

Scientific Research Applications

1-[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-[3-Chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one can be compared with other similar compounds, such as:

    This compound analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Other diazepane derivatives: Compounds with different substituents on the diazepane ring can provide insights into the structure-activity relationships and help identify unique features of this compound.

Properties

IUPAC Name

1-[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O5S/c1-28(25,26)22-9-4-14(5-10-22)27-16-3-2-13(12-15(16)19)18(24)21-8-6-17(23)20-7-11-21/h2-3,12,14H,4-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILBMRRWIFOWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N3CCC(=O)NCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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